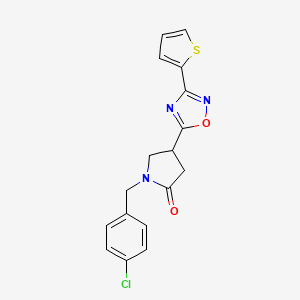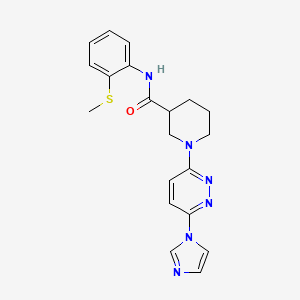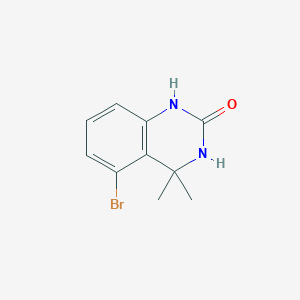
1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione is a purine derivative that has been widely studied for its potential therapeutic applications. It is also known as DMPET, and its chemical structure is shown below.
Wirkmechanismus
The mechanism of action of DMPET involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, DMPET disrupts the proliferation of cancer cells and promotes cell death.
Biochemical and Physiological Effects:
DMPET has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to reduce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMPET is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. However, its low solubility and stability in aqueous solutions can limit its use in certain experimental settings. Additionally, the high cost of synthesis can also be a limiting factor.
Zukünftige Richtungen
There are several future directions for the study of DMPET, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its effects on other diseases, such as autoimmune disorders. Additionally, further research is needed to elucidate the exact mechanism of action of DMPET and its potential side effects.
Synthesemethoden
The synthesis of DMPET involves several steps, including the reaction of 8-mercaptoguanine with 2-phenylethyl bromide, followed by the reaction with benzyl bromide and the cyclization of the resulting intermediate. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
DMPET has been extensively studied for its potential application in the treatment of cancer and other diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
332905-30-3 |
|---|---|
Molekularformel |
C22H22N4O2S |
Molekulargewicht |
406.5 |
IUPAC-Name |
7-benzyl-1,3-dimethyl-8-(2-phenylethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O2S/c1-24-19-18(20(27)25(2)22(24)28)26(15-17-11-7-4-8-12-17)21(23-19)29-14-13-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3 |
InChI-Schlüssel |
DYAASOOLNICKAL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2903822.png)

![N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2903826.png)
![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2903830.png)
![N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2903831.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2903835.png)
![6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2903838.png)

![Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2903841.png)
![Methyl [(2,6-difluorophenyl)sulfonyl]acetate](/img/structure/B2903842.png)
![(1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2903843.png)
